An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzoic Acid Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzoic Acid Hydrochloride
Introduction: Beyond the Catalog Data Sheet
To the researcher, scientist, or drug development professional, a chemical intermediate is not merely a substance defined by a catalog number and a price. It is a collection of intrinsic physicochemical properties that dictates its behavior, from reaction kinetics and purification efficiency to its ultimate performance in a formulation. 3-Hydrazinobenzoic acid hydrochloride (CAS No: 87565-98-8) is one such intermediate, frequently employed in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1]
This guide moves beyond a simple recitation of catalog data, much of which is inconsistent or conflated with its free acid counterpart in public databases. Instead, this document serves as a technical whitepaper, providing a framework for the comprehensive physicochemical characterization of this important building block. We will explore its identity and structure, delve into the critical properties that influence its application, and provide field-proven, step-by-step protocols for their determination. This approach is grounded in the understanding that true scientific integrity lies not just in knowing a value, but in understanding how to reliably and accurately measure it.
Chemical Identity and Structure
The first step in any rigorous scientific evaluation is to unequivocally confirm the identity of the material. 3-Hydrazinobenzoic acid hydrochloride is the salt formed between the bifunctional 3-hydrazinobenzoic acid and hydrochloric acid. The presence of the hydrochloride group significantly impacts properties like solubility and stability compared to the free acid.
The key identifiers for this compound are summarized below. It is crucial to use the correct CAS number in all literature and database searches to avoid ambiguity with the free acid form (CAS: 38235-71-1).
| Identifier | Value | Source(s) |
| Chemical Name | 3-Hydrazinobenzoic acid hydrochloride | [1] |
| Synonyms | 3-Hydrazinylbenzoic acid hydrochloride | [2][3] |
| CAS Number | 87565-98-8 | [1] |
| Molecular Formula | C₇H₉ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Chemical Structure |
Core Physicochemical Properties: A Practical Assessment
A molecule's physicochemical profile is the foundation of its chemical behavior. For a drug development professional, properties like solubility and pKa are not academic—they are direct predictors of a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key properties and, where definitive data is absent, the methodologies to obtain it.
Appearance and Physical State
The compound is typically supplied as a solid, ranging in appearance from a white to a light yellow or brown crystalline powder.[4] Visual inspection should always be the first analytical step upon receiving a new batch of material.
Melting Point
The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad or depressed range often indicates the presence of impurities.
Field Observation: Publicly available databases frequently list melting points of 183°C or 191-194°C; however, these values are consistently associated with the free acid (CAS 38235-71-1).[5][6] An explicit, experimentally verified melting point for the hydrochloride salt is not readily found in the literature. Therefore, experimental determination is mandatory.
Experimental Protocol: Melting Point Determination (USP <741>)
This protocol describes the use of a standard capillary melting point apparatus.
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the material to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary in the heating block of the melting point apparatus.
-
Rapid Ramp (Scouting): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting temperature.
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Refined Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
-
Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. Repeating the measurement on a fresh sample prevents misinterpretation due to potential thermal decomposition from the initial rapid scan.
Solubility Profile
Solubility is arguably one of the most important parameters in drug development. It affects bioavailability, formulation options, and the design of purification processes. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free acid form.
Field Observation: While the free acid is described as "very soluble in water," quantitative data for the hydrochloride salt is scarce.[5] A comprehensive solubility profile in pharmaceutically relevant solvents is essential.
Experimental Protocol: Kinetic and Thermodynamic Solubility Profiling
This protocol outlines the shake-flask method, the gold standard for determining thermodynamic equilibrium solubility.
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System Setup: Add an excess amount of 3-hydrazinobenzoic acid hydrochloride to a series of vials, each containing a known volume of a different solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol, DMSO).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours. This extended time is critical to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Sample Processing: After equilibration, allow the vials to stand, then centrifuge or filter the samples (using a filter compatible with the solvent) to remove all undissolved solids.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC-UV.
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Data Reporting: Express solubility in mg/mL or µg/mL. Distinguish between kinetic solubility (short incubation) and thermodynamic solubility (long incubation).
Workflow for Physicochemical Characterization
Caption: A decision workflow for the characterization of a new batch.
Dissociation Constant (pKa)
The pKa values dictate the ionization state of a molecule at a given pH. This is critical for understanding its behavior in biological systems (e.g., gut vs. bloodstream) and for developing analytical methods like HPLC. 3-Hydrazinobenzoic acid hydrochloride has two ionizable groups: the carboxylic acid (-COOH) and the hydrazinium (-NH₂NH₃⁺) group.
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Carboxylic Acid pKa (pKa₁): This group will be deprotonated at higher pH. Based on benzoic acid (pKa ~4.2) and a predicted value for the free acid (pKa ~3.96), the pKa₁ is expected to be in the range of 3.5 - 4.5 .[7]
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Hydrazinium pKa (pKa₂): This group represents the equilibrium between the protonated hydrazinium cation and the neutral hydrazine group. The parent hydrazinium ion (N₂H₅⁺) has a pKa of approximately 8.0 .[8] The electron-withdrawing nature of the carboxyphenyl ring will likely make the hydrazinium group slightly more acidic, so the pKa₂ is expected to be in the range of 7.0 - 8.0 .
Experimental Protocol: pKa Determination by Potentiometric Titration
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Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a water/co-solvent mixture if solubility is limited.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of NaOH, adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the deprotonation of the carboxylic acid (pKa₁), and the second will correspond to the deprotonation of the hydrazinium group (pKa₂).
-
Causality: This method directly measures the change in proton concentration as a function of added base, providing a highly reliable and direct measurement of the acid dissociation constants.
Analytical Characterization and Purity Assessment
Confirming the identity and purity of a research compound is a non-negotiable aspect of scientific integrity. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile.
Spectroscopic Confirmation
Spectroscopic methods provide fingerprint confirmation of the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the substitution pattern on the aromatic ring and the presence of exchangeable protons from the -COOH, -NH, and -NH₂ groups. ¹³C NMR will confirm the number of unique carbon environments. Spectral data for the hydrochloride is available for reference.[8]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹), and N-H stretches of the hydrazinium group.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent molecule. Under electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ corresponding to the free acid at m/z 153.15.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and APIs. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
Field Observation: A patent for the synthesis of 3-hydrazinobenzoic acid hydrochloride reports using HPLC to confirm a purity of 98.35%, demonstrating its suitability.[9] While the exact parameters are not public, a standard reverse-phase method can be readily developed.
Protocol: Proposed Stability-Indicating HPLC-UV Method
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase is a versatile, non-polar phase suitable for retaining aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier improves peak shape for the carboxylic acid and ensures the hydrazinium group is protonated.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical starting gradient would be 5% to 95% Mobile Phase B over 15-20 minutes. This ensures that both polar and non-polar impurities will be eluted from the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlling temperature ensures run-to-run reproducibility.
-
Detection Wavelength: Monitor at a UV maximum (e.g., ~254 nm) or use a PDA detector to screen across a range of wavelengths.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
Stability and Degradation Profile
Understanding a compound's stability is crucial for defining storage conditions, shelf-life, and predicting potential degradation pathways. The hydrazine moiety is known to be susceptible to oxidation. A forced degradation study is an essential part of this evaluation.
Forced Degradation (Stress Testing) Philosophy: The goal of a forced degradation study is to intentionally degrade the sample to an extent of 5-20%.[2] This generates a sufficient quantity of degradation products to prove that the analytical method can separate them from the parent peak (i.e., the method is "stability-indicating"), without over-stressing the molecule to form irrelevant, secondary degradants.
Workflow for a Forced Degradation Study
Caption: A typical workflow for a forced degradation study.
General Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at ~60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with ~3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source as specified by ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples, neutralize the acid/base aliquots, and analyze all samples by the validated HPLC method alongside an unstressed control sample.
Safety and Handling
As with any laboratory chemical, proper handling is essential. Safety Data Sheets (SDSs) indicate that 3-Hydrazinobenzoic acid and its salts are irritants.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C under an inert atmosphere (e.g., nitrogen) to minimize potential oxidative degradation over long-term storage.[2][10]
Conclusion
3-Hydrazinobenzoic acid hydrochloride is a valuable chemical intermediate whose utility in research and development is defined by its physicochemical properties. This guide has established a clear identity for the compound, distinguishing it from its free acid form. More importantly, it has provided a comprehensive framework of authoritative, field-tested protocols for determining its critical properties—melting point, solubility, and pKa—and for assessing its purity and stability. By adopting these rigorous experimental approaches, researchers, scientists, and drug development professionals can ensure the quality and consistency of their material, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
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Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 32(8), 554-563. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydrazinobenzoic acid. Retrieved from [Link]
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Rao, K. B., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-166. Retrieved from [Link]
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Brainly. (2022). What is the pKa of the hydrazinium ion, H₂N—NH₃⁺?. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link]
- Google Patents. (2009). CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
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